

# **Application Notes and Protocols for the Research-Scale Synthesis of Leritrelvir**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Leritrelvir |           |
| Cat. No.:            | B12401723   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Leritrelvir** (also known as RAY1216) is a potent, orally active antiviral agent targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Guangdong Raynovent Biotech Co., Ltd., it has received conditional marketing approval in China for the treatment of mild to moderate COVID-19.[3] **Leritrelvir** is a peptidomimetic inhibitor that features an α-ketoamide warhead, which covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[1][4] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle, thus halting the propagation of the virus. For research purposes, the synthesis of **Leritrelvir** enables further investigation into its mechanism of action, potential for treating emerging coronaviruses, and development of second-generation inhibitors.

These application notes provide an overview of the synthesis of **Leritrelvir** for research applications, its mechanism of action, and relevant quantitative data. While a detailed, step-by-step experimental protocol from the primary literature's supplementary information was not publicly accessible, the general synthetic strategy is outlined based on available information.

## **Mechanism of Action**

**Leritrelvir** functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CL protease.[2] The virus synthesizes two large polyproteins, pp1a and pp1ab, which require cleavage by viral

## Methodological & Application





proteases to release functional non-structural proteins (nsps) essential for viral replication and transcription. The 3CL protease is responsible for the majority of these cleavage events.

The mechanism of inhibition involves the following steps:

- Binding: **Leritrelvir**, mimicking the natural peptide substrate, binds to the active site of the 3CL protease.
- Covalent Modification: The electrophilic α-ketoamide "warhead" of **Leritrelvir** is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active site.
- Formation of a Reversible Covalent Bond: This reaction forms a thiohemiketal adduct, a stable, reversible covalent bond between the inhibitor and the enzyme.[4]
- Inhibition of Proteolytic Activity: The formation of this adduct blocks the active site, preventing the protease from cleaving the viral polyproteins.
- Disruption of Viral Replication: By inhibiting polyprotein processing, **Leritrelvir** effectively halts the assembly of the viral replication and transcription complex, thereby suppressing viral replication.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of Leritrelvir on the SARS-CoV-2 3CL Protease.

## **Quantitative Data**

The following tables summarize key quantitative data for **Leritrelvir** (RAY1216) from preclinical studies.



Table 1: In Vitro Inhibitory Activity of Leritrelvir

| Parameter                  | Value       | Description                                                |
|----------------------------|-------------|------------------------------------------------------------|
| Ki                         | 8.6 nM      | Inhibition constant against<br>SARS-CoV-2 3CL protease.[2] |
| Drug-Target Residence Time | 104 minutes | The duration of binding to the 3CL protease.[2]            |

Table 2: Antiviral Activity (EC50) of **Leritrelvir** Against SARS-CoV-2 Variants[1]

| SARS-CoV-2 Variant | EC50 (nM) |
|--------------------|-----------|
| Wild Type          | 116       |
| Alpha              | 80        |
| Beta               | 88        |
| Delta              | 69        |
| Omicron BA.1       | 81        |
| Omicron BA.5       | 91        |
| Omicron XBB.1.9.1  | 135       |

## Experimental Protocols Synthesis of Leritrelvir (RAY1216)

While a detailed step-by-step synthesis protocol for **Leritrelvir** is not publicly available, the chemical synthesis has been reported in the supplementary information of a publication by Chen X, et al. in Nature Microbiology (2024).[1] The synthesis is described as a multi-step process. Based on the structure of **Leritrelvir**, a convergent synthesis approach is likely employed, involving the preparation of key fragments followed by their coupling.

Key Structural Features and Likely Synthetic Intermediates:



- (2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl moiety: This fragment can be synthesized from L-cyclohexylglycine, followed by trifluoroacetylation.
- (3S,3aS,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid: A bicyclic proline analog that forms the core of the P2 group.
- α-ketoamide "warhead" and P1 glutamine mimic: This part of the molecule, N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl], would likely be constructed from a pyroglutamic acid derivative and involve the formation of the α-ketoamide, a critical step for its inhibitory activity.

General Peptidomimetic Synthesis Workflow:

The synthesis of peptidomimetic inhibitors like **Leritrelvir** typically involves a series of amide bond formations and the introduction of non-natural amino acid analogs. The following diagram illustrates a conceptual workflow for such a synthesis.



Click to download full resolution via product page

Fig. 2: A conceptual convergent synthesis workflow for a peptidomimetic inhibitor like **Leritrelvir**.

Materials and Reagents (Hypothetical based on structure):

 Protected amino acid precursors (e.g., Boc- or Fmoc-protected L-cyclohexylglycine, pyroglutamic acid derivatives)



- · Bicyclic proline analog
- Trifluoroacetic anhydride or related trifluoroacetylating agent
- Peptide coupling reagents (e.g., HATU, HOBt, EDC)
- Bases (e.g., DIPEA, triethylamine)
- Solvents (e.g., DMF, DCM, acetonitrile)
- Reagents for α-ketoamide formation
- Cyclopentylamine
- Purification media (e.g., silica gel, reverse-phase HPLC columns)

General Procedure for Amide Coupling (Exemplary):

- Dissolve the N-protected amino acid fragment in an appropriate aprotic solvent (e.g., DMF).
- Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
- Stir the mixture for a few minutes to activate the carboxylic acid.
- Add the amine-bearing fragment to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
- Perform an aqueous work-up to remove excess reagents and byproducts.
- Purify the resulting coupled product by flash column chromatography.

Characterization: The final product and intermediates should be characterized by standard analytical techniques, including:

 Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹°F) to confirm the chemical structure.



- High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC) to assess purity.

## In Vitro 3CL Protease Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized **Leritrelvir** against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET)-based assay.

#### Materials:

- Recombinant SARS-CoV-2 3CL protease
- FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the 3CLpro cleavage sequence)
- Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
- Synthesized Leritrelvir
- DMSO for compound dilution
- 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of Leritrelvir in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- In a 384-well plate, add a solution of the 3CL protease in assay buffer to each well.
- Add the diluted Leritrelvir or DMSO (as a control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.



- Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for the specific FRET pair).
- Calculate the initial reaction rates (slopes of the fluorescence curves).
- Determine the percentage of inhibition for each concentration of Leritrelvir relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

## **Disclaimer**

This document is intended for research and informational purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The provided synthetic information is a general guide based on the available literature and does not constitute a validated, step-by-step protocol. Researchers should consult the primary literature, including the supplementary information of the cited articles, for more detailed information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leritrelvir Tablets for treating COVID-19 infection approved with conditions for marketing [english.nmpa.gov.cn]
- 4. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes and Protocols for the Research-Scale Synthesis of Leritrelvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401723#synthesis-of-leritrelvir-for-research-purposes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com